4-((2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide
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Overview
Description
4-({2,4-DIOXO-1-[(PHENYLCARBAMOYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)-N-PROPYLCYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique thienopyrimidine core structure, which is often associated with significant biological activity.
Preparation Methods
The synthesis of 4-({2,4-DIOXO-1-[(PHENYLCARBAMOYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)-N-PROPYLCYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the thienopyrimidine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Thienopyrimidine Core: This step often involves the cyclization of appropriate precursors under specific conditions.
Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-({2,4-DIOXO-1-[(PHENYLCARBAMOYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)-N-PROPYLCYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: Uses in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-({2,4-DIOXO-1-[(PHENYLCARBAMOYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)-N-PROPYLCYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-({2,4-DIOXO-1-[(PHENYLCARBAMOYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)-N-PROPYLCYCLOHEXANE-1-CARBOXAMIDE include other thienopyrimidine derivatives These compounds share the core thienopyrimidine structure but differ in their functional groups, leading to variations in their biological activity and applications
Properties
Molecular Formula |
C25H30N4O4S |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
4-[[1-(2-anilino-2-oxoethyl)-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H30N4O4S/c1-2-13-26-23(31)18-10-8-17(9-11-18)15-29-24(32)22-20(12-14-34-22)28(25(29)33)16-21(30)27-19-6-4-3-5-7-19/h3-7,12,14,17-18H,2,8-11,13,15-16H2,1H3,(H,26,31)(H,27,30) |
InChI Key |
HQQHLCUZJSTJDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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